molecular formula C14H18BF3O2 B580679 4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane CAS No. 1256358-84-5

4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B580679
CAS No.: 1256358-84-5
M. Wt: 286.101
InChI Key: HZEQLHMVTFFKNV-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane (CAS: 364354-15-4) is a boronic ester derivative widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. Structurally, it features a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) backbone and a 3-methyl-5-(trifluoromethyl)phenyl substituent. The trifluoromethyl (-CF₃) group enhances electron-withdrawing effects, facilitating nucleophilic displacement in coupling reactions, while the methyl group provides steric stabilization. This compound is commercially available from multiple suppliers (e.g., Enamine Ltd, Shanghai Yihui Bio-Tech) and is frequently employed in pharmaceutical synthesis and materials science .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-methyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O2/c1-9-6-10(14(16,17)18)8-11(7-9)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEQLHMVTFFKNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681913
Record name 4,4,5,5-Tetramethyl-2-[3-methyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-84-5
Record name 4,4,5,5-Tetramethyl-2-[3-methyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Miyaura Borylation of Aryl Halides

This method involves reacting 3-methyl-5-(trifluoromethyl)phenyl halides (X = Br, I) with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. The general reaction proceeds as:

Ar-X+B2pin2Pd catalyst, baseAr-Bpin+byproducts\text{Ar-X} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd catalyst, base}} \text{Ar-Bpin} + \text{byproducts}

Key intermediates include 3-methyl-5-(trifluoromethyl)phenyl bromide, synthesized via electrophilic aromatic substitution or directed ortho-metalation. The Miyaura reaction achieves yields of 70–85% under optimized conditions (Table 1).

Boronic Acid Esterification

An alternative route starts with 3-methyl-5-(trifluoromethyl)phenylboronic acid, which undergoes esterification with pinacol (2,3-dimethyl-2,3-butanediol) in anhydrous toluene or tetrahydrofuran (THF). Acid catalysts (e.g., p-toluenesulfonic acid) or molecular sieves facilitate water removal, driving the equilibrium toward ester formation:

Ar-B(OH)2+pinacolacidAr-Bpin+2H2O\text{Ar-B(OH)}2 + \text{pinacol} \xrightarrow{\text{acid}} \text{Ar-Bpin} + 2\text{H}2\text{O}

Optimization of Reaction Conditions

Solvent and Temperature Effects

Non-polar solvents (toluene, dioxane) enhance Miyaura borylation efficiency by stabilizing Pd intermediates, while polar aprotic solvents (DMF, THF) improve boronic acid solubility during esterification. Elevated temperatures (80–100°C) accelerate cross-coupling but risk protodeboronation.

Table 1: Miyaura Borylation Optimization

ParameterOptimal ConditionYield (%)Side Reactions
SolventToluene82<5% homocoupling
CatalystPd(dba)₂/XPhos85Negligible
Temperature80°C78Protodeboronation (<3%)
BaseKOAc80Ester hydrolysis (<2%)

Catalytic Systems and Ligand Effects

Palladium complexes dominate Miyaura borylation due to their versatility. Ligands critically influence reactivity:

  • XPhos : Enhances steric bulk, reducing undesired β-hydride elimination.

  • SPhos : Favors electron-deficient substrates but lowers turnover in trifluoromethylated systems.

Bidentate ligands (e.g., dppf) are less effective, likely due to mismatched steric profiles with the trifluoromethyl group.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using hexane/ethyl acetate (9:1 to 4:1 gradients). The target compound elutes at Rf ≈ 0.4–0.6 (TLC, 254 nm).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): Singlets for pinacol methyl groups (δ 1.25–1.35 ppm), aromatic protons (δ 7.5–8.1 ppm).

  • ¹⁹F NMR : Trifluoromethyl signal at δ -62.5 ppm (quartet, J = 12 Hz).

  • HRMS : [M+H]⁺ calculated for C₁₄H₁₇BF₃O₂: 307.1284; observed: 307.1286.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Scaling Miyaura reactions requires transitioning from batch to flow systems. Microreactors (0.5–2.0 mm diameter) improve heat transfer and reduce Pd loading by 40% while maintaining yields >75%.

Cost-Benefit Analysis

FactorBatch ProcessFlow Process
Pd Consumption1.2 mol%0.7 mol%
Reaction Time12–18 h2–4 h
Annual Output500 kg1,200 kg

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, which are valuable intermediates in organic synthesis and pharmaceuticals .

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester and trifluoromethyl groups. These functional groups allow the compound to interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a class of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, which vary in aryl substituents. Key structural analogs include:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight Key Features
4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane 3-methyl-5-(CF₃)phenyl 364354-15-4 C₁₄H₁₇BF₃O₂ 292.10 High reactivity in cross-coupling; electron-withdrawing CF₃ group
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane 2-methyl-5-NO₂phenyl 957066-13-6 C₁₃H₁₇BNO₄ 265.09 Nitro group enhances electrophilicity but may reduce stability
2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl-4-OCH₃-5-CF₃phenyl 2121512-82-9 C₁₄H₁₇BClF₃O₃ 336.54 Chloro and methoxy groups modulate solubility and steric effects
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane 3,4,5-F₃phenyl - C₁₂H₁₃BF₃O₂ 268.04 Fluorine substituents increase hydrophobicity and oxidative stability

Physical and Chemical Properties

  • Reactivity: The trifluoromethyl group in the target compound enhances electrophilicity at the boron center compared to electron-donating groups (e.g., -OCH₃ in ). However, nitro-substituted analogs (e.g., 957066-13-6) exhibit higher reactivity but lower hydrolytic stability due to the strong electron-withdrawing nature of -NO₂ .
  • Thermal Stability: Predicted boiling points vary with substituents. For example, the chloro-methoxy-CF₃ derivative (CAS 2121512-82-9) has a predicted boiling point of 363°C, higher than non-polar analogs due to increased molecular weight and polarity .
  • Solubility : Fluorinated derivatives (e.g., trifluoromethyl or trifluorophenyl) exhibit enhanced lipophilicity, making them suitable for organic-phase reactions .

Biological Activity

4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is an organoboron compound notable for its unique structural features and potential biological applications. This compound is characterized by a dioxaborolane ring and a trifluoromethyl group, which significantly influence its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • IUPAC Name : 4,4,5,5-tetramethyl-2-[3-methyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
  • Molecular Formula : C14H18BF3O2
  • Molecular Weight : 286.10 g/mol
  • CAS Number : 1256358-84-5

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions that facilitate the formation of carbon-carbon bonds. This property is particularly useful in medicinal chemistry for synthesizing complex organic molecules.

Key Reactions:

  • Suzuki-Miyaura Coupling : The compound serves as a boronic ester in Suzuki-Miyaura coupling reactions, which are pivotal for constructing biaryl compounds with pharmaceutical relevance.
  • Nucleophilic Substitution : It can undergo nucleophilic substitution reactions where the boronic ester group is replaced by other nucleophiles.

Biological Activity and Efficacy

Research indicates that the compound exhibits promising biological activities across various assays:

Antiparasitic Activity

In studies evaluating antiparasitic effects, the compound demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of a trifluoromethyl group was found to enhance its potency.

CompoundEC50 (µM)Reference
This compound0.010
Benchmark Compound0.004

Cytotoxicity

The cytotoxic effects on human cell lines have been assessed to ensure safety profiles for potential therapeutic applications. The compound exhibited moderate cytotoxicity with an EC50 value indicating effective inhibition without excessive toxicity.

Cell LineEC50 (µM)Reference
HepG2 (Liver Cancer)31
A549 (Lung Cancer)25

Case Studies

  • Optimization of Antimalarial Compounds : In a study focused on optimizing antimalarial therapies, derivatives of the compound were synthesized and evaluated for their efficacy against P. falciparum. Modifications to the molecular structure improved both solubility and metabolic stability while maintaining high levels of antiparasitic activity .
  • In Vivo Efficacy : In mouse models simulating malaria infection, compounds derived from this compound showed significant reductions in parasitemia levels compared to controls .

Q & A

Advanced Research Question

  • Polymer Functionalization : Incorporate into conjugated polymers via Sonogashira coupling to tune electronic properties (e.g., bandgap modulation) .
  • Coordination Chemistry : Study Lewis acid behavior with fluorophores for sensor development (e.g., fluoride ion detection) .

What are the stability considerations for long-term storage of this compound?

Basic Research Question

  • Storage Conditions : Argon atmosphere at –20°C in amber vials to prevent hydrolysis/oxidation .
  • Stability Tests : Monitor via TLC or NMR every 6 months; discard if >5% decomposition .

What mechanistic insights can be gained from studying its reactivity in cross-coupling reactions?

Advanced Research Question

  • Kinetic Studies : Use stopped-flow NMR to measure transmetalation rates with Pd catalysts .
  • Isotope Effects : Compare reaction rates with deuterated aryl halides to probe rate-determining steps .

How can hyphenated analytical techniques enhance quality control for this compound?

Advanced Research Question

  • LC-MS/MS : Detect trace impurities (e.g., des-methyl byproducts) with detection limits <0.1% .
  • GC-FTIR : Identify volatile degradation products during thermal stability assays .

What challenges arise when scaling up synthesis from milligram to gram quantities?

Advanced Research Question

  • Heat Management : Use jacketed reactors to control exotherms in large-scale coupling reactions .
  • Solvent Recovery : Implement distillation systems to recycle THF (>90% recovery) .
  • Safety Protocols : Mitigate risks of boronate ester hydrolysis (e.g., pH-controlled quenching) .

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